![molecular formula C9H13NO3 B2849832 2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid CAS No. 2303859-30-3](/img/structure/B2849832.png)
2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid” is a carboxylic acid derivative with a complex structure that includes a spiro[3.3]heptane ring . It has a molecular weight of 183.21 .
Synthesis Analysis
The synthesis of 2-azaspiro[3.3]heptane-derived amino acids was performed by constructing both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13NO3/c1-6(11)10-4-9(5-10)2-7(3-9)8(12)13/h7H,2-5H2,1H3,(H,12,13). This indicates the presence of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .Chemical Reactions Analysis
Carboxylic acids, such as this compound, can undergo a variety of reactions. One common reaction is the Fischer esterification, which is an acid-catalyzed, nucleophilic acyl substitution of a carboxylic acid.Physical and Chemical Properties Analysis
The compound has a molecular weight of 183.21 . The IUPAC name for this compound is this compound .科学的研究の応用
Pharmacokinetics and Tolerance in Healthy Volunteers
Research on similar compounds, such as DU-6859a (not directly 2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid but a related fluoroquinolone), has shown insights into pharmacokinetics and tolerance levels. DU-6859a demonstrated good tolerance and pharmacokinetic properties in healthy volunteers, suggesting potential applications in drug development for similar compounds (Nakashima et al., 1995).
Allergic Reactions and Desensitization Protocols
Research has explored desensitization protocols for patients with aspirin-related urticaria-angioedema, providing a framework for managing allergic reactions to medications, which could be relevant for new compounds like this compound (Wong et al., 2000).
Odor Detection and Mixture Summation
Studies on the detection of mixtures of homologous carboxylic acids and coffee aroma compounds reveal the complexity of odor detection and mixture summation, which may have implications for the flavor and fragrance industry, including applications for structurally related compounds (Miyazawa et al., 2009).
Aspirin Use and COVID-19
The use of acetylsalicylic acid (aspirin) for primary prevention of cardiovascular disease has been associated with a lower likelihood of COVID-19 infection. This suggests potential anti-inflammatory and immunomodulatory effects of salicylates that could be explored for similar compounds (Merzon et al., 2021).
Platelet Aggregation and Cardiovascular Health
Studies on aspirin resistance and its impact on cardiovascular health could inform research into the effects of related compounds on platelet function and cardiovascular risk (Christiaens et al., 2002). This area of research may highlight the therapeutic potential of this compound in cardiovascular disease management.
将来の方向性
The synthesized compounds, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid are analogues of the natural compounds (ornitine and GABA, respectively) which play important roles in biological processes. Therefore, they can be advantageously used in medicinal chemistry and drug design .
作用機序
Target of Action
The primary targets of 2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
The mode of action of 2-Acetyl-2-azaspiro[3It is known that the compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Acetyl-2-azaspiro[3These properties are crucial for understanding the bioavailability of the compound .
特性
IUPAC Name |
2-acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6(11)10-4-9(5-10)2-7(3-9)8(12)13/h7H,2-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEXVKZZMLUUJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(C1)CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
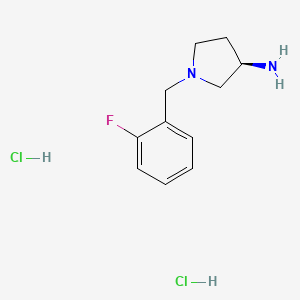
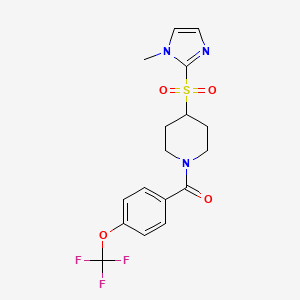
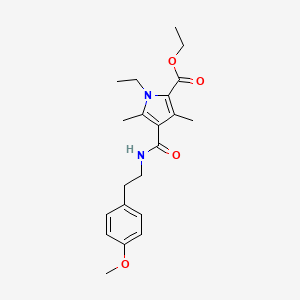
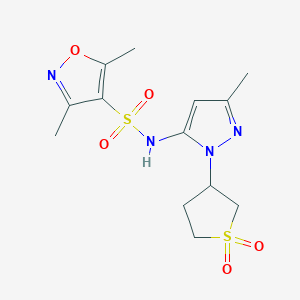
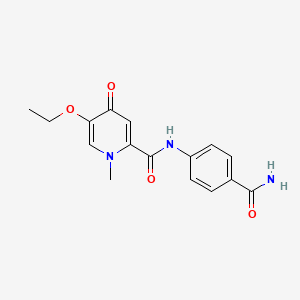
![4-chloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2849757.png)


![7-benzyl-8-[(2Z)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
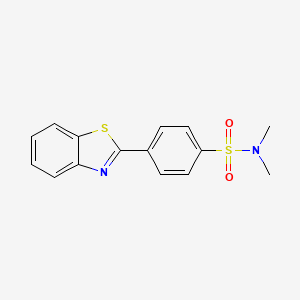
![4-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2849764.png)
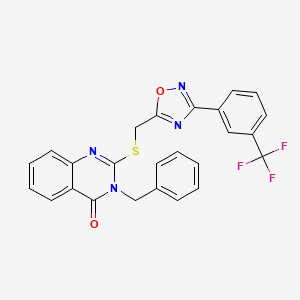
![3-methyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2849768.png)
![(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2849771.png)
